molecular formula C16H10Cl3NO B2745918 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439097-38-8

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide

Cat. No.: B2745918
CAS No.: 439097-38-8
M. Wt: 338.61
InChI Key: MECKKBALXGYZAM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C16H10Cl3NO. It is characterized by the presence of a trichloromethyl group and a phenylethynyl group attached to an acetamide backbone. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone and phenylacetylene.

    Sonogashira Coupling: The first step involves a Sonogashira coupling reaction between 4-iodoacetophenone and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 4-(2-phenylethynyl)acetophenone intermediate.

    Chlorination: The intermediate is then subjected to chlorination using trichloromethyl chloroformate (diphosgene) to introduce the trichloromethyl group, resulting in the formation of this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, the phenylethynyl group may facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but contains trifluoromethyl instead of trichloromethyl.

    N-Phenylacetamide: Lacks the trichloromethyl and phenylethynyl groups.

    4-Phenylbut-3-yn-2-one: Contains a phenylethynyl group but lacks the acetamide and trichloromethyl groups.

Uniqueness

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is unique due to the presence of both the trichloromethyl and phenylethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECKKBALXGYZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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